IDO1 Inhibition Potency in Human Whole Blood: 5-Chloro-n-aminoindoline vs. Clinical-Stage IDO1 Inhibitors
5-Chloro-n-aminoindoline inhibits human IDO1 with an IC50 of 158 nM in an IFNγ/LPS-stimulated human whole blood assay following a 4-hour preincubation and 18-hour stimulation period [1]. In comparative context, this places its potency within the same order of magnitude as epacadostat (IC50 = 71.8 nM or 10 nM [2] depending on assay conditions) but approximately two orders of magnitude less potent than the irreversible inhibitor linrodostat (BMS-986205, IC50 = 1.1 nM in HEK293 cells [3]).
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | Epacadostat: 71.8 nM or 10 nM; Linrodostat (BMS-986205): 1.1 nM |
| Quantified Difference | Epacadostat: 2.2-fold to 15.8-fold more potent; Linrodostat: 143.6-fold more potent |
| Conditions | IFNγ/LPS-stimulated human whole blood, 4 h preincubation, 18 h stimulation |
Why This Matters
The whole blood assay context provides a physiologically relevant measure of IDO1 inhibition, and the 158 nM IC50 establishes 5-Chloro-n-aminoindoline as a moderately potent, tractable starting point for medicinal chemistry optimization that is neither as advanced as clinical candidates nor as weak as early screening hits.
- [1] BindingDB. BDBM50550033 (CHEMBL4791270): IC50 = 158 nM for human IDO1 in IFNγ/LPS-stimulated whole blood. BindingDB Entry ID 50550033. View Source
- [2] Adooq Bioscience. Epacadostat (INCB024360): Potent and selective IDO1 inhibitor with IC50 = 10 nM. Adooq Catalog A10126. View Source
- [3] MedChemExpress. Linrodostat (BMS-986205): Selective irreversible IDO1 inhibitor with IC50 = 1.1 nM in IDO1-HEK293 cells. MedChemExpress HY-101560. View Source
